molecular formula C17H19FN2O4 B10797325 Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate

Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate

Cat. No.: B10797325
M. Wt: 334.34 g/mol
InChI Key: VIRSIBPHMPQEFV-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethylpyrrole moiety, and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate diketone with an amine under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an aluminum chloride catalyst.

    Esterification: The final step involves the esterification of the hydroxypropanoate moiety using methanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate
  • Methyl 2-[[1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate

Uniqueness

Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C17H19FN2O4

Molecular Weight

334.34 g/mol

IUPAC Name

methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate

InChI

InChI=1S/C17H19FN2O4/c1-10-8-14(16(22)19-15(9-21)17(23)24-3)11(2)20(10)13-6-4-12(18)5-7-13/h4-8,15,21H,9H2,1-3H3,(H,19,22)

InChI Key

VIRSIBPHMPQEFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NC(CO)C(=O)OC

Origin of Product

United States

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